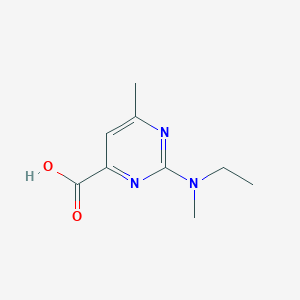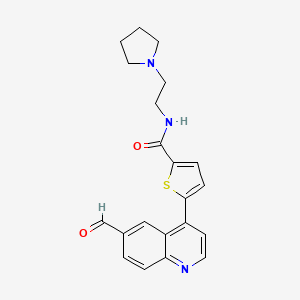
5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide is a complex organic compound that features a quinoline ring, a thiophene ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction.
Coupling Reactions: The quinoline and thiophene rings can be coupled using Suzuki or Stille coupling reactions.
Formation of the Carboxamide: The carboxamide group can be introduced through amidation reactions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: The compound can be used in the synthesis of organic semiconductors.
Biology
Drug Development: The compound can be investigated for its potential as a therapeutic agent due to its unique structural features.
Medicine
Anticancer Research: The compound can be studied for its potential anticancer properties.
Industry
Organic Electronics: The compound can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide would depend on its specific application. For example, in drug development, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid.
Uniqueness
5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C21H21N3O2S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
5-(6-formylquinolin-4-yl)-N-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c25-14-15-3-4-18-17(13-15)16(7-8-22-18)19-5-6-20(27-19)21(26)23-9-12-24-10-1-2-11-24/h3-8,13-14H,1-2,9-12H2,(H,23,26) |
InChI Key |
KYSVOADREVRKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=C(S2)C3=C4C=C(C=CC4=NC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


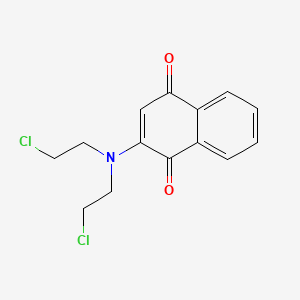
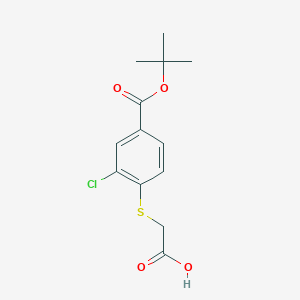
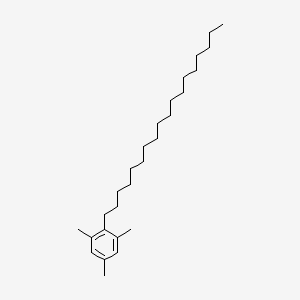
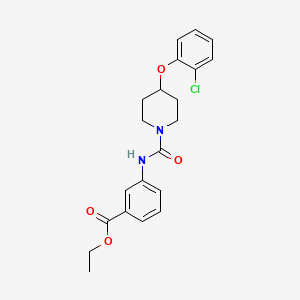

![Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B13940393.png)


![5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13940410.png)
![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)
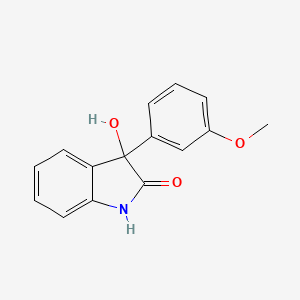

![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)
